
1-Acetyl-2-(1-methyl-2-phenylethyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-2-(1-methyl-2-phenylethyl)hydrazine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as AAPH and is used as a free radical generator in various biochemical and physiological studies. AAPH is synthesized through a simple method, and its mechanism of action has been extensively studied.
作用機序
AAPH generates free radicals through a thermal decomposition reaction. The reaction proceeds through the homolytic cleavage of the N-N bond, resulting in the formation of two radicals. These radicals can then react with various biomolecules, leading to oxidative damage. AAPH has been shown to generate both hydroxyl and alkoxyl radicals, which can react with lipids, proteins, and DNA.
Biochemical and Physiological Effects:
AAPH-induced oxidative stress has been shown to have various biochemical and physiological effects. It can lead to lipid peroxidation, DNA damage, and protein oxidation. AAPH has also been shown to induce apoptosis in various cell types. Additionally, AAPH-induced oxidative stress has been linked to various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
実験室実験の利点と制限
AAPH has several advantages for lab experiments. It is easy to synthesize, stable, and generates free radicals quickly and efficiently. Additionally, AAPH has a well-established mechanism of action, which makes it an ideal model compound for studying oxidative stress. However, AAPH has some limitations. It is a relatively non-specific free radical generator, which can lead to oxidative damage to various biomolecules. Additionally, AAPH-induced oxidative stress may not accurately reflect the oxidative stress that occurs in vivo.
将来の方向性
There are several future directions for AAPH research. One area of interest is the development of more specific free radical generators that can target specific biomolecules. Additionally, AAPH can be used to study the antioxidant activity of various compounds, and future research can focus on identifying new antioxidants that can protect against AAPH-induced oxidative stress. Furthermore, AAPH can be used to study the role of oxidative stress in various diseases, and future research can focus on developing novel therapies that target oxidative stress.
Conclusion:
In conclusion, AAPH is a widely used free radical generator in scientific research. Its synthesis method is straightforward, and its mechanism of action has been extensively studied. AAPH-induced oxidative stress has various biochemical and physiological effects and has been linked to various diseases. While AAPH has several advantages for lab experiments, it also has limitations, and future research can focus on developing more specific free radical generators and identifying new antioxidants that can protect against AAPH-induced oxidative stress.
合成法
AAPH can be synthesized through a simple method that involves the reaction of 1-acetyl-2-bromo-1-phenylethane with hydrazine hydrate in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of AAPH. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.
科学的研究の応用
AAPH is widely used in scientific research as a free radical generator. It is commonly used to induce oxidative stress in cells and tissues, which can be used to study various biochemical and physiological processes. AAPH is also used as a model compound for studying the antioxidant activity of various compounds. It has been used in studies related to lipid peroxidation, DNA damage, and protein oxidation.
特性
CAS番号 |
112825-06-6 |
|---|---|
製品名 |
1-Acetyl-2-(1-methyl-2-phenylethyl)hydrazine |
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC名 |
N'-(1-phenylpropan-2-yl)acetohydrazide |
InChI |
InChI=1S/C11H16N2O/c1-9(12-13-10(2)14)8-11-6-4-3-5-7-11/h3-7,9,12H,8H2,1-2H3,(H,13,14) |
InChIキー |
YAAVQSVNUBYLQQ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NNC(=O)C |
正規SMILES |
CC(CC1=CC=CC=C1)NNC(=O)C |
同義語 |
1-acetyl-2-(1-methyl-2-phenylethyl)hydrazine 1-AMPEH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



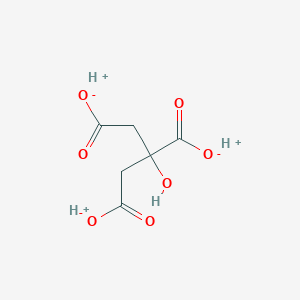
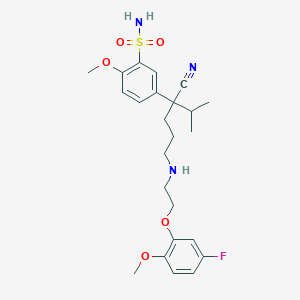
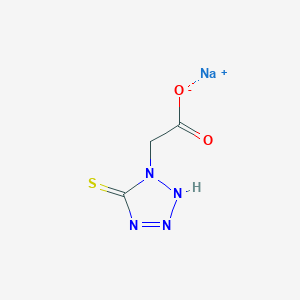
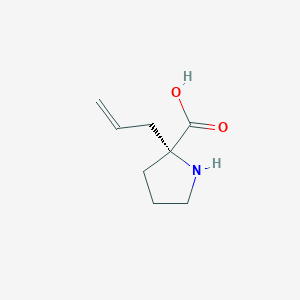
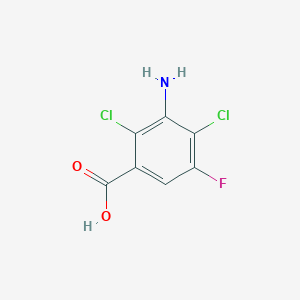

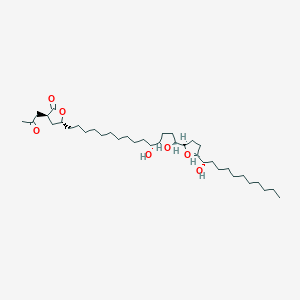
![7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one](/img/structure/B39569.png)
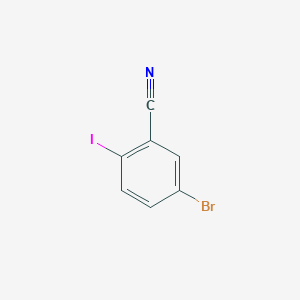
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B39575.png)


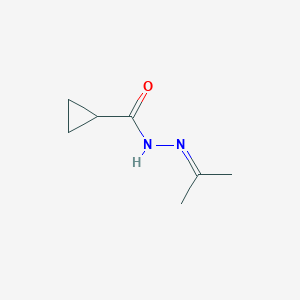
![(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B39582.png)